

An In-depth Technical Guide on 3-Bromo-5-butoxybenzoic acid

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Compound of Interest

Compound Name: 3-Bromo-5-butoxybenzoic acid

Cat. No.: B577983

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Abstract: This technical guide addresses the chemical properties and potential synthesis of **3-Bromo-5-butoxybenzoic acid**. As of the date of this publication, there is no publicly available scientific literature detailing a specific biological mechanism of action for this compound. Therefore, this document focuses on providing a comprehensive overview of its chemical structure, physicochemical properties by proxy of related compounds, and a plausible experimental protocol for its synthesis, which is valuable for researchers, chemists, and drug development professionals interested in this and related molecules. The guide also includes visualizations of the molecular structure and a proposed synthetic pathway to facilitate understanding and further research.

Introduction

3-Bromo-5-butoxybenzoic acid is a substituted aromatic carboxylic acid. Its structure, featuring a bromine atom, a butoxy ether group, and a carboxylic acid on a benzene ring, makes it a potential intermediate for organic synthesis. Substituted benzoic acids as a class are known for a wide range of biological activities, which are highly dependent on the nature and position of their functional groups.^[1] For instance, halogenation, such as the inclusion of a bromine atom, can confer potent antimicrobial properties to aromatic compounds.^[1] However, it is crucial to note that while the general class of substituted benzoic acids has been studied, **3-Bromo-5-butoxybenzoic acid** itself has not been the subject of published pharmacological studies to determine a specific mechanism of action. This guide, therefore, serves as a foundational document on its chemical characteristics.

Physicochemical Properties of Structurally Related Compounds

Direct, experimentally verified quantitative data for **3-Bromo-5-butoxybenzoic acid** is not readily available in public databases. However, an estimation of its properties can be made by examining closely related analogs. The following table summarizes key data for relevant compounds to provide a comparative reference.

Property	3-Bromo-5-hydroxybenzoic acid	3-Bromo-5-methoxybenzoic acid	3-Butoxybenzoic acid
Molecular Formula	C ₇ H ₅ BrO ₃ [2]	C ₈ H ₇ BrO ₃ [3]	C ₁₁ H ₁₄ O ₃ [4]
Molecular Weight	217.02 g/mol [2][5]	231.04 g/mol [3]	194.23 g/mol [4]
Melting Point	237-241 °C[5]	Not Available	Not Available
IUPAC Name	3-bromo-5-hydroxybenzoic acid[2]	3-bromo-5-methoxybenzoic acid[3]	3-butoxybenzoic acid[4]
CAS Number	140472-69-1[2][5]	157893-14-6[3]	Not Available

Proposed Synthesis Protocol

A plausible route for the synthesis of **3-Bromo-5-butoxybenzoic acid** can be adapted from established methods for similar compounds, such as the Williamson ether synthesis used for p-butoxybenzoic acid.[6] This would involve the alkylation of a hydroxylated precursor.

Objective: To synthesize **3-Bromo-5-butoxybenzoic acid** from Methyl 3-bromo-5-hydroxybenzoate.

Materials:

- Methyl 3-bromo-5-hydroxybenzoate (starting material)
- 1-Bromobutane

- Potassium Carbonate (K_2CO_3), anhydrous
- N,N-Dimethylformamide (DMF), anhydrous
- Potassium Hydroxide (KOH)
- Methanol (MeOH)
- Dichloromethane (CH_2Cl_2)
- 1M Hydrochloric Acid (HCl)
- Deionized Water
- Magnesium Sulfate ($MgSO_4$), anhydrous

Experimental Procedure:

Step 1: Etherification (Williamson Ether Synthesis)

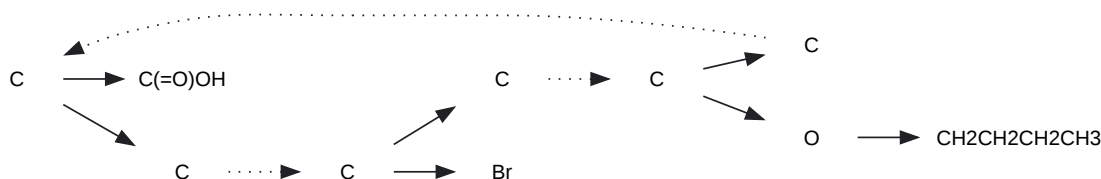
- In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Methyl 3-bromo-5-hydroxybenzoate (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous DMF.
- Add 1-bromobutane (1.2 eq) to the reaction mixture.
- Heat the mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).
- After completion, cool the mixture to room temperature and pour it into deionized water.
- Extract the aqueous layer with dichloromethane (3x volume).
- Combine the organic layers, wash with deionized water and brine, then dry over anhydrous magnesium sulfate.
- Filter and concentrate the organic layer under reduced pressure to obtain crude Methyl 3-bromo-5-butoxybenzoate.

Step 2: Hydrolysis

- Dissolve the crude ester from Step 1 in methanol.
- Add an aqueous solution of potassium hydroxide (2.0 eq).
- Reflux the mixture for 4-6 hours until TLC indicates complete hydrolysis of the ester.
- Cool the mixture to room temperature and remove the methanol under reduced pressure.
- Acidify the remaining aqueous solution to a pH of 2-3 using 1M HCl, which will cause the product to precipitate.
- Collect the solid **3-Bromo-5-butoxybenzoic acid** by vacuum filtration, wash it with cold deionized water, and dry it in a vacuum oven.

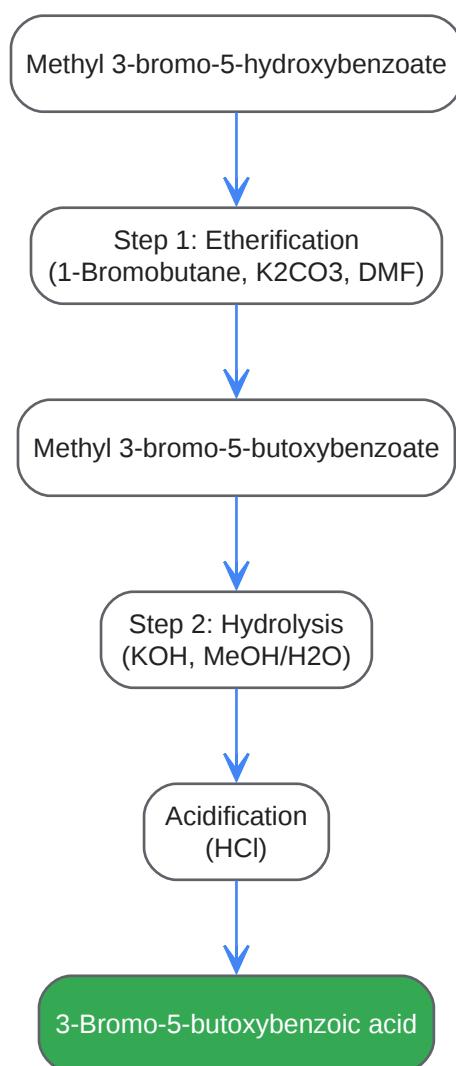
Visualizations

The following diagrams illustrate the chemical structure and the proposed synthetic pathway for **3-Bromo-5-butoxybenzoic acid**.



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Caption: Chemical Structure of **3-Bromo-5-butoxybenzoic acid**.



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Caption: Proposed two-step synthesis of **3-Bromo-5-butoxybenzoic acid**.

Conclusion

While a specific biological mechanism of action for **3-Bromo-5-butoxybenzoic acid** remains uncharacterized in scientific literature, this guide provides essential chemical information for researchers. The presented data on related compounds and the detailed, plausible synthesis protocol offer a solid starting point for further investigation into this molecule's properties and potential applications. Future research, including in vitro and in vivo studies, would be necessary to determine if this compound possesses any significant biological activity and to elucidate its mechanism of action.

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